1-(4-chlorobenzyl)-4-(2-nitrobenzyl)piperazine
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Overview
Description
1-(4-chlorobenzyl)-4-(2-nitrobenzyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities. This particular compound features two benzyl groups substituted with chlorine and nitro groups, respectively, attached to a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-chlorobenzyl)-4-(2-nitrobenzyl)piperazine can be synthesized through a multi-step process involving the following key steps:
Nucleophilic Substitution: The synthesis begins with the nucleophilic substitution of 4-chlorobenzyl chloride with piperazine to form 1-(4-chlorobenzyl)piperazine.
Nitration: The next step involves the nitration of 1-(4-chlorobenzyl)piperazine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the benzyl position, resulting in this compound.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorobenzyl)-4-(2-nitrobenzyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Amines, thiols.
Major Products Formed:
Reduction: 1-(4-chlorobenzyl)-4-(2-aminobenzyl)piperazine.
Oxidation: Corresponding benzylic alcohols or carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-chlorobenzyl)-4-(2-nitrobenzyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic activities, such as antipsychotic, antidepressant, and antiparasitic agents.
Biological Studies: The compound is employed in biological studies to investigate its effects on various biological targets, including receptors and enzymes.
Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-4-(2-nitrobenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The nitro and chlorine substituents on the benzyl groups can influence the compound’s binding affinity and selectivity towards these targets. The piperazine ring provides a scaffold that can modulate the compound’s pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
1-(4-chlorobenzyl)piperazine: Lacks the nitro group, which may result in different biological activities and chemical reactivity.
1-(2-nitrobenzyl)piperazine: Lacks the chlorine substituent, which can affect its binding properties and reactivity.
1-(4-methylbenzyl)-4-(2-nitrobenzyl)piperazine: Substitution of the chlorine atom with a methyl group can lead to variations in its chemical and biological properties.
Uniqueness: 1-(4-chlorobenzyl)-4-(2-nitrobenzyl)piperazine is unique due to the presence of both chlorine and nitro substituents on the benzyl groups, which can impart distinct chemical reactivity and biological activities compared to its analogs. The combination of these substituents with the piperazine ring makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-17-7-5-15(6-8-17)13-20-9-11-21(12-10-20)14-16-3-1-2-4-18(16)22(23)24/h1-8H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWZXNJEPJDJKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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